3,4,5-trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic compound that features a trimethoxyphenyl group and a thiazole ring. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties
Mechanism of Action
Target of Action
The primary targets of 3,4,5-trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide are Taq polymerase and telomerase . These enzymes play crucial roles in DNA replication and cell division, making them important targets for anti-cancer therapies .
Mode of Action
The compound interacts with its targets by inhibiting their function . It inhibits Taq polymerase and telomerase, enzymes essential for DNA replication and cell division . This inhibition disrupts the normal cell cycle, leading to cell death .
Biochemical Pathways
The compound affects several biochemical pathways. It triggers caspase activation through a possible oxidative mechanism . This leads to programmed cell death or apoptosis . It also down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibits ERKs phosphorylation . ERKs are involved in various cellular processes, including growth and differentiation .
Result of Action
The compound’s action results in molecular and cellular effects that inhibit cell growth and induce cell death . By inhibiting Taq polymerase and telomerase, it disrupts DNA replication, leading to cell cycle arrest . The activation of caspases and the down-regulation of ERK2 further promote apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thiourea derivative, and an α-haloketone.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a trimethoxybenzoyl chloride reacts with the thiazole derivative.
Final Coupling: The final step involves coupling the intermediate with an amine to form the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3,4,5-Trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s trimethoxyphenyl group is known for its pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Biological Studies: It can be used to study the inhibition of specific enzymes or receptors, such as tubulin or heat shock proteins.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenyl-β-aminopropane: Known for its psychoactive properties.
3,4,5-Trimethoxyamphetamine: Another psychoactive compound with structural similarities.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-12-17(13-8-6-5-7-9-13)21-20(27-12)22-19(23)14-10-15(24-2)18(26-4)16(11-14)25-3/h5-11H,1-4H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDECQOSDCKAWOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.